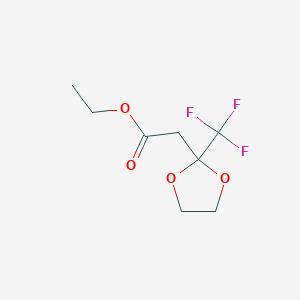
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate (ETFA) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in many organic solvents, and is known for its low volatility and low toxicity. ETFA is widely used in the synthesis of organic compounds and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
作用機序
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. It is thought that Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity.
Biochemical and Physiological Effects
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and to increase the bioavailability of certain drugs.
実験室実験の利点と制限
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, non-toxic, and has a low volatility. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory settings. However, Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate is also relatively unstable and can easily be hydrolyzed in the presence of water or aqueous solutions. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate in scientific research are vast, and there are many potential future directions for research. These include further studies on its potential effects on cancer cells, its effects on inflammation, and its potential applications as a drug delivery system. In addition, further research is needed to develop new methods for the synthesis of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate and to explore its potential applications in biotechnology, pharmacology, and other fields.
合成法
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate can be synthesized from the reaction of ethyl trifluoroacetate with 1,3-dioxolane-2-acetate in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a mixture of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate and ethyl trifluoroacetate, which can be separated by distillation. The yield of the reaction is typically in the range of 90-95%.
科学的研究の応用
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate is widely used in scientific research due to its low toxicity and low volatility. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the synthesis of polymers, and as a reagent for the synthesis of peptides and proteins. In addition, Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been used as a building block for the synthesis of drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and in the study of enzyme kinetics.
特性
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c1-2-13-6(12)5-7(8(9,10)11)14-3-4-15-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZHRSJBZBBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

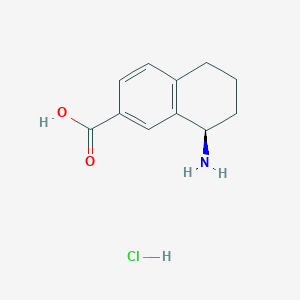
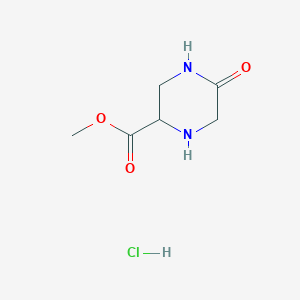
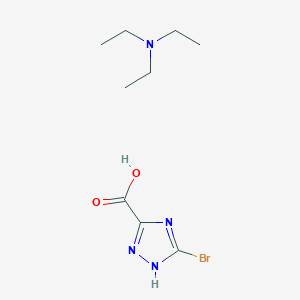
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)


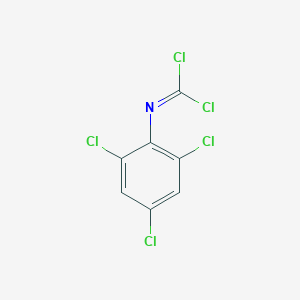

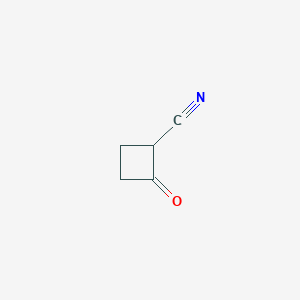
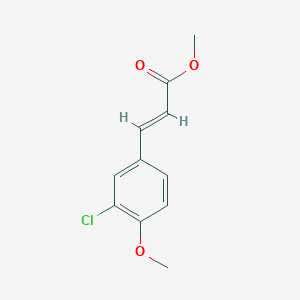
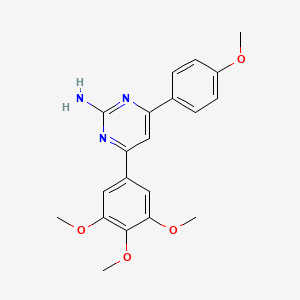

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)